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Compound of Interest

Compound Name: Triethylamine hydrochloride

Cat. No.: B054416 Get Quote

Introduction to ¹H NMR Spectroscopy of Amine
Salts
¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of

organic molecules. For amine salts such as triethylamine hydrochloride, ¹H NMR provides

critical information about the number of different types of protons, their electronic environments,

and their connectivity within the molecule. The protonation of the amine nitrogen to form the

ammonium salt significantly influences the chemical shifts of adjacent protons, a key feature

observed in the spectrum.

Analysis of the ¹H NMR Spectrum of Triethylamine
Hydrochloride
The structure of triethylamine hydrochloride, [(CH₃CH₂)₃NH]⁺Cl⁻, contains three distinct

proton environments, which give rise to three unique signals in the ¹H NMR spectrum:

Ammonium Proton (-NH⁺-): A single, exchangeable proton directly attached to the nitrogen

atom.

Methylene Protons (-CH₂-): Six equivalent protons from the three ethyl groups, adjacent to

the nitrogen atom.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b054416?utm_src=pdf-interest
https://www.benchchem.com/product/b054416?utm_src=pdf-body
https://www.benchchem.com/product/b054416?utm_src=pdf-body
https://www.benchchem.com/product/b054416?utm_src=pdf-body
https://www.benchchem.com/product/b054416?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl Protons (-CH₃): Nine equivalent protons from the three ethyl groups, at the terminus

of the ethyl chains.

Chemical Shift (δ)
The chemical shift of a proton is determined by its local electronic environment.

Ammonium Proton: This proton is highly deshielded due to the positive charge on the

adjacent nitrogen atom and its acidic nature. It typically appears as a broad singlet at a high

chemical shift, often in the range of 11-12 ppm. In one documented spectrum in CDCl₃, this

peak is observed at approximately 11.7 ppm.

Methylene Protons (-CH₂-): These protons are adjacent to the positively charged nitrogen

atom, which withdraws electron density and causes a significant downfield shift. Their signal

typically appears as a quartet around 3.16 ppm. The splitting into a quartet is due to coupling

with the three neighboring methyl protons (n+1 = 3+1 = 4).

Methyl Protons (-CH₃): These protons are further from the electron-withdrawing nitrogen

atom and are therefore more shielded than the methylene protons. They resonate further

upfield, appearing as a triplet around 1.43 ppm. The signal is split into a triplet by the two

neighboring methylene protons (n+1 = 2+1 = 3).

Integration
The integrated area under each signal is proportional to the number of protons giving rise to

that signal. For triethylamine hydrochloride, the expected integration ratio is:

-NH⁺- : -CH₂- : -CH₃ = 1 : 6 : 9

Multiplicity (Splitting Pattern) and Coupling Constants
(J)
Spin-spin coupling between non-equivalent neighboring protons causes the signals to split into

multiple peaks (a multiplet).

The -CH₂- signal is a quartet because of coupling to the three protons of the adjacent -CH₃

group.
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The -CH₃ signal is a triplet because of coupling to the two protons of the adjacent -CH₂-

group.

The coupling constant, J, for both the quartet and the triplet is the same, typically around 7.3

Hz, which is a characteristic value for vicinal coupling in freely rotating ethyl groups. Another

source reports a J-coupling value of approximately 5 Hz.

The -NH⁺- proton signal is often a broad singlet. This is because of rapid chemical exchange

with trace amounts of water or acid in the solvent, which decouples it from the methylene

protons. Quadrupolar relaxation from the ¹⁴N nucleus can also contribute to the broadening

of both the -NH⁺- and the adjacent -CH₂- signals.

Data Presentation
The quantitative data for the ¹H NMR spectrum of triethylamine hydrochloride is summarized

in the table below. The data is based on a spectrum recorded in CDCl₃ at 399.65 MHz.

Proton
Assignment

Chemical Shift
(δ) [ppm]

Integration Multiplicity
Coupling
Constant (J)
[Hz]

Ammonium (-

NH⁺-)
11.7 1H Broad Singlet N/A

Methylene (-

CH₂-)
3.155 6H Quartet (q) ~5

Methyl (-CH₃) 1.427 9H Triplet (t) ~5

Experimental Protocol: ¹H NMR Sample Preparation
and Acquisition
This section details the methodology for preparing a sample of triethylamine hydrochloride
and acquiring its ¹H NMR spectrum.

Materials:

Triethylamine hydrochloride
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Deuterated chloroform (CDCl₃) or Deuterated water (D₂O)

NMR tube (5 mm)

Pipettes and glassware

Vortex mixer (optional)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Weighing: Accurately weigh approximately 5-10 mg of triethylamine hydrochloride
and transfer it into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the

vial using a pipette. The choice of solvent can affect the chemical shifts, particularly for the

exchangeable -NH⁺- proton.

Dissolution: Cap the vial and gently agitate or vortex it until the solid is completely dissolved.

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean,

dry 5 mm NMR tube. Ensure there are no solid particles in the solution. The final solution

height in the tube should be approximately 4-5 cm.

Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR

spectrometer's autosampler or manual insertion port.

Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation

delay). For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.

Acquire the spectrum.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain a flat baseline.

Calibrate the chemical shift scale by setting the residual solvent peak to its known value

(e.g., CDCl₃ at 7.26 ppm).

Integrate the signals to determine the relative ratios of the protons.

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualization
The following diagram illustrates the structure of the triethylammonium cation and the

relationship between its proton environments and their corresponding signals in a typical ¹H

NMR spectrum.

To cite this document: BenchChem. [triethylamine hydrochloride 1H NMR spectrum
analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b054416#triethylamine-hydrochloride-1h-nmr-
spectrum-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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